Rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate is a complex organic compound notable for its unique tricyclic structure. This compound is classified as a carboxylate ester and is recognized for its potential applications in various scientific fields, including chemistry and biology. The compound's full chemical representation is denoted by the International Union of Pure and Applied Chemistry name and has a Chemical Abstracts Service registry number of 2155840-04-1.
The synthesis of rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate can be accomplished through a transition metal-free one-pot cascade reaction. This method involves the following steps:
The molecular structure of rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C16H21NO3 |
Molecular Weight | 275.34 g/mol |
IUPAC Name | tert-butyl (3aR,9bR)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate |
InChI | InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)16-9-17-8-12(16)11-6-4-5-7-13(11)19-10-16/h4-7,12,17H,8-10H2,1-3H3/t12-,16-/m1/s1 |
InChI Key | KDJYEULRCNRNBC-MLGOLLRUSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@@]12CNC[C@@H]1C3=CC=CC=C3OC2 |
This data reflects the compound's intricate structure and functional groups that contribute to its reactivity and potential interactions with biological systems .
Rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems:
This interaction underscores the compound's relevance in pharmacological studies.
The physical and chemical properties of rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Purity | >97% (GC) |
These properties indicate the stability and potential handling requirements for this compound in laboratory settings .
Rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate has several scientific applications:
This versatility makes it an important compound in ongoing research across multiple scientific disciplines.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3